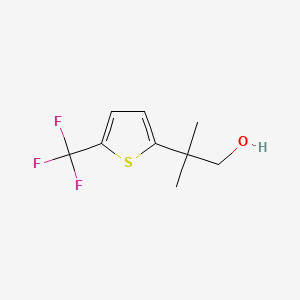
2-Methyl-2-(5-(trifluoromethyl)thiophen-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(5-(trifluoromethyl)thiophen-2-yl)propan-1-ol is an organic compound featuring a thiophene ring substituted with a trifluoromethyl group at the 5-position and a hydroxyl group at the 1-position of the propan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(5-(trifluoromethyl)thiophen-2-yl)propan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Propan-1-ol Moiety: The final step involves the addition of the propan-1-ol moiety through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(5-(trifluoromethyl)thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-Methyl-2-(5-(trifluoromethyl)thiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(5-(trifluoromethyl)thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-(5-(trifluoromethyl)phenyl)propan-1-ol
- 2-Methyl-2-(5-(trifluoromethyl)thiophen-2-yl)ethanol
- 2-Methyl-2-(5-(trifluoromethyl)thiophen-2-yl)propanoic acid
Uniqueness
2-Methyl-2-(5-(trifluoromethyl)thiophen-2-yl)propan-1-ol is unique due to the presence of both a trifluoromethyl group and a thiophene ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11F3OS |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propan-1-ol |
InChI |
InChI=1S/C9H11F3OS/c1-8(2,5-13)6-3-4-7(14-6)9(10,11)12/h3-4,13H,5H2,1-2H3 |
Clé InChI |
SQTPRNYTIHSGEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C1=CC=C(S1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


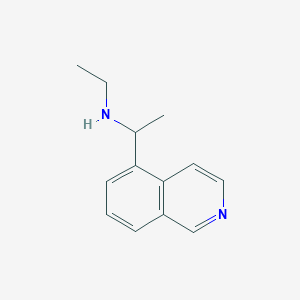
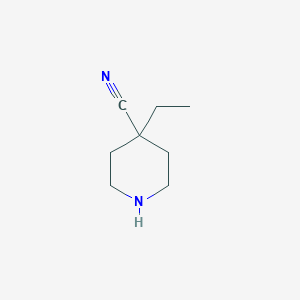
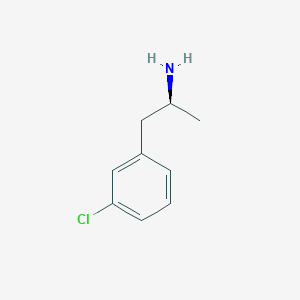
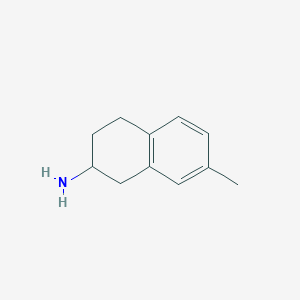

![4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13561540.png)
![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)

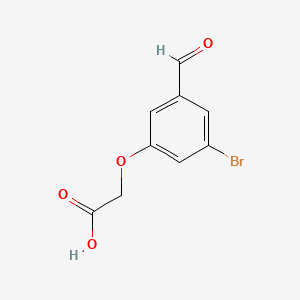
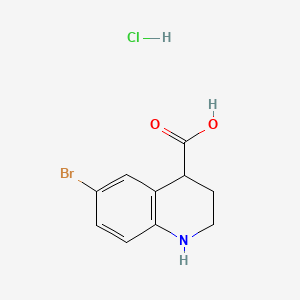


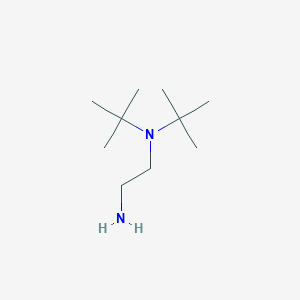
![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)
